molecular formula C38H45ClNO2PPd B2683281 Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-64-6

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

Cat. No. B2683281
CAS RN: 1375325-64-6
M. Wt: 720.63
InChI Key: NOMWEFBAPVZIIP-UHFFFAOYSA-M
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Description

“Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” is a chemical compound with the molecular formula C26H35O2P . It has a molecular weight of 410.529 .


Molecular Structure Analysis

The molecular structure of “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” consists of a phosphorus atom bonded to two cyclohexyl groups and a biphenyl group, which is further substituted with two methoxy groups .


Chemical Reactions Analysis

While specific chemical reactions involving “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride” are not available, similar compounds have been used in palladium-catalyzed coupling reactions .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline, followed by the addition of chloride to the resulting product.", "Starting Materials": [ "Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane", "Palladium(2+)", "2-Phenylaniline", "Chloride" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium(2+) catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature, typically between 80-120°C, for several hours until the desired product is formed.", "Step 4: Add chloride to the reaction mixture to quench the reaction and isolate the product by filtration or chromatography." ] }

CAS RN

1375325-64-6

Product Name

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C38H45ClNO2PPd

Molecular Weight

720.63

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

InChI

InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

NOMWEFBAPVZIIP-UHFFFAOYSA-M

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
Reactant of Route 5
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Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
Reactant of Route 6
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

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